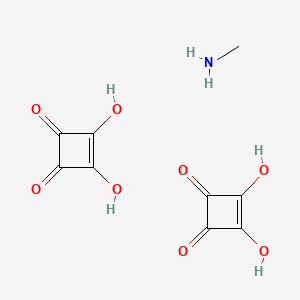
3,4-Dihydroxycyclobut-3-ene-1,2-dione;methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxycyclobut-3-ene-1,2-dione, also known as squaric acid, is a cyclic organic compound with the molecular formula C4H2O4. It is characterized by a four-membered ring structure with two hydroxyl groups and two ketone groups. Squaric acid is widely used in bioorganic and medicinal chemistry due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Squaric acid can be synthesized through various methods. One common synthetic route involves the oxidation of cyclobutene-1,2-dione using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, squaric acid is produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity squaric acid. The industrial process also involves stringent quality control measures to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Squaric acid undergoes several types of chemical reactions, including:
Oxidation: Squaric acid can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert squaric acid into its corresponding diols.
Substitution: The hydroxyl groups in squaric acid can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of squaric acid.
Reduction: Diols and other reduced forms of squaric acid.
Substitution: Alkylated or arylated derivatives of squaric acid.
Scientific Research Applications
Squaric acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Acts as an inhibitor of enzymes such as glyoxylase and transketolase, making it useful in biochemical studies.
Medicine: Employed in the development of pharmaceutical intermediates and as a contact sensitizer in the treatment of alopecia and warts.
Industry: Utilized in the production of dyes, photoconducting materials, and other industrial chemicals .
Mechanism of Action
Squaric acid exerts its effects through various mechanisms, including:
Enzyme Inhibition: Inhibits enzymes such as glyoxylase and transketolase by binding to their active sites.
Molecular Targets: Targets specific proteins and enzymes involved in metabolic pathways.
Pathways Involved: Interferes with metabolic pathways related to glycolysis and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione
- 3,4-Diethoxy-3-cyclobutene-1,2-dione
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione
Uniqueness
Squaric acid is unique due to its high reactivity and ability to form stable complexes with various functional groups. Its four-membered ring structure and the presence of both hydroxyl and ketone groups make it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
497181-55-2 |
|---|---|
Molecular Formula |
C9H9NO8 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
3,4-dihydroxycyclobut-3-ene-1,2-dione;methanamine |
InChI |
InChI=1S/2C4H2O4.CH5N/c2*5-1-2(6)4(8)3(1)7;1-2/h2*5-6H;2H2,1H3 |
InChI Key |
FANZSLJIKZRPAA-UHFFFAOYSA-N |
Canonical SMILES |
CN.C1(=C(C(=O)C1=O)O)O.C1(=C(C(=O)C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















